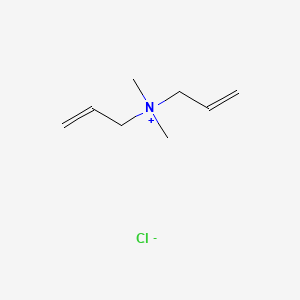

Diallyldimethylammonium chloride

Beschreibung

Structure

3D Structure of Parent

Eigenschaften

IUPAC Name |

dimethyl-bis(prop-2-enyl)azanium;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N.ClH/c1-5-7-9(3,4)8-6-2;/h5-6H,1-2,7-8H2,3-4H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQOKIYDTHHZSCJ-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+](C)(CC=C)CC=C.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

26062-79-3, 28301-34-0 (Parent) | |

| Record name | Poly(diallyldimethylammonium chloride) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26062-79-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Polyquaternium 6 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026062793 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID4027650 | |

| Record name | Diallyldimethylammonium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4027650 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, Solid; [HSDB] | |

| Record name | 2-Propen-1-aminium, N,N-dimethyl-N-2-propen-1-yl-, chloride (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Diallyldimethylammonium chloride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4712 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

Miscible /Estimated/ | |

| Record name | DIALLYLDIMETHYLAMMONIUM CHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7258 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.00000353 [mmHg] | |

| Record name | Diallyldimethylammonium chloride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4712 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Color/Form |

Solid | |

CAS No. |

7398-69-8, 26062-79-3 | |

| Record name | Diallyldimethylammonium chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7398-69-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Diallyldimethylammonium chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007398698 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Polyquaternium 6 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026062793 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Diallyldimethylammonium chloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=59284 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Propen-1-aminium, N,N-dimethyl-N-2-propen-1-yl-, chloride (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Diallyldimethylammonium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4027650 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diallyldimethylammonium chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.176 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-Propen-1-aminium, N,N-dimethyl-N-2-propen-1-yl-, chloride (1:1), homopolymer | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.130.940 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-Propen-1-aminium, N,N-dimethyl-N-2-propenyl-, chloride, homopolymer | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIMETHYL DIALLYL AMMONIUM CHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8MC08B895B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | DIALLYLDIMETHYLAMMONIUM CHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7258 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Diallyldimethylammonium Chloride (DADMAC)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of diallyldimethylammonium chloride (DADMAC), a cationic monomer crucial for the production of poly(this compound) (PolyDADMAC). PolyDADMAC is a versatile polymer with wide-ranging applications, including water treatment, the paper industry, textiles, and cosmetics.[1][2] This document details the prevalent synthesis methodologies, experimental protocols for characterization, and a summary of key quantitative data.

Synthesis of this compound

The primary commercial synthesis of DADMAC involves the quaternization of dimethylamine (B145610) with allyl chloride.[1][3] Variations of this method aim to improve purity and yield while minimizing byproducts and environmental impact.[4][5]

1.1. Synthesis Pathway

The synthesis of DADMAC from dimethylamine and allyl chloride is a two-step process involving an initial alkylation to form an intermediate, followed by quaternization.[1][6]

Caption: Synthesis pathway of this compound (DADMAC).

1.2. Experimental Protocol: Two-Step Synthesis

This protocol is based on a common method for synthesizing DADMAC with high purity.[7]

Materials:

-

Dimethylamine solution

-

Allyl chloride

-

Sodium hydroxide (B78521) (NaOH) solution (50%)

-

Deionized water

Equipment:

-

Three-necked flask equipped with a stirrer, thermometer, condenser, and dropping funnel

-

Reactor

-

pH meter

Procedure:

Step 1: Tertiary Amination

-

Add 100 parts of a 56.4% dimethylamine solution to the three-necked flask.

-

Slowly add 30 parts of allyl chloride at 0°C.

-

Simultaneously, add 180 parts of allyl chloride and 100 parts of 50% sodium hydroxide solution dropwise at a temperature of 3-5°C, maintaining the pH between 9.5 and 10.5.[8]

-

After the addition is complete, raise the temperature to 44°C and reflux until the pH of the reaction mixture drops to 6.4.[8]

-

Stop heating and cool the mixture.

Step 2: Purification

-

Filter the reaction mixture to remove the precipitated sodium chloride.

-

The resulting aqueous solution contains DADMAC. The concentration can be determined, and it can be used directly for polymerization or further purified.[8]

A cleaner synthesis approach involves using microwave irradiation, which can significantly shorten the reaction time for the preparation of the tertiary amine from 6 hours to 7 minutes and uses water as a solvent instead of acetone.[4][5]

Characterization of this compound

The synthesized DADMAC and its subsequent polymer, PolyDADMAC, are characterized using various analytical techniques to determine their structure, purity, and physical properties.

2.1. Experimental Workflow for Characterization

The following diagram illustrates a typical workflow for the characterization of DADMAC and PolyDADMAC.

Caption: Experimental workflow for DADMAC and PolyDADMAC characterization.

2.2. Spectroscopic Characterization

2.2.1. Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the DADMAC monomer and to confirm its polymerization.

Experimental Protocol:

-

Obtain a sample of DADMAC or PolyDADMAC.

-

Place the sample on the ATR crystal of the FTIR spectrometer.

-

Record the spectrum over a suitable range (e.g., 4000-400 cm⁻¹).

-

Identify the characteristic absorption bands.

2.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the chemical structure of DADMAC and confirming the structure of the resulting PolyDADMAC, which favors a pyrrolidine (B122466) ring structure.[9][10]

Experimental Protocol:

-

Dissolve a known amount of DADMAC or PolyDADMAC in a suitable deuterated solvent (e.g., D₂O, d-DMSO).[11]

-

Transfer the solution to an NMR tube.

-

Acquire ¹H and ¹³C NMR spectra using an NMR spectrometer.

-

Process and analyze the spectra to assign peaks to the corresponding protons and carbons.

2.3. Thermal Analysis

2.3.1. Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)

TGA and DSC are used to evaluate the thermal stability of PolyDADMAC.

Experimental Protocol:

-

Place a small, accurately weighed sample of PolyDADMAC into a TGA or DSC pan.

-

Heat the sample under a controlled atmosphere (e.g., nitrogen) at a constant heating rate.

-

Record the weight loss as a function of temperature (TGA) or the heat flow as a function of temperature (DSC).

-

Determine the decomposition temperatures and thermal transitions.

Quantitative Data Summary

The following tables summarize key quantitative data for DADMAC and PolyDADMAC.

Table 1: Physicochemical Properties of DADMAC and PolyDADMAC

| Property | DADMAC | PolyDADMAC | Reference(s) |

| Molecular Formula | C₈H₁₆ClN | (C₈H₁₆ClN)n | [1][9] |

| Molecular Weight | 161.67 g/mol | 100,000s to >1,000,000 g/mol | [9][12] |

| Appearance | Colorless to light-yellow liquid | Colorless to light-yellow viscous liquid | [2][13] |

| Density | - | ~1.04 g/cm³ | [9] |

| Freezing Point | - | ~ -2.8 °C | [13] |

| Decomposition Temp. | - | 280-300 °C | [9] |

Table 2: Spectroscopic Data for DADMAC and PolyDADMAC

| Technique | Compound | Characteristic Peaks/Shifts | Reference(s) |

| FTIR (cm⁻¹) | DADMAC | ~1643 (C=C stretch) | [14] |

| PolyDADMAC | 2947, 2865 (C-H stretch), 1473, 1418 (skeletal vibrations) | [15] | |

| ¹H NMR (δ ppm) | DADMAC | 3.3 (-CH₃), 4.2 (-CH₂-), 5.7-5.9 (=CH₂), 6.0 (-CH=) | [16] |

| PolyDADMAC | Disappearance of peaks at 5.7-5.9 and 6.0 ppm | [16] | |

| ¹³C NMR (δ ppm) | DADMAC | 49.7 (-CH₃), 65.8 (-CH₂-), 124.5 (-CH=), 129.9 (CH₂=) | [16] |

| PolyDADMAC | Disappearance of peaks at 124.5 and 129.9 ppm | [16] |

Table 3: Thermal Analysis Data for PolyDADMAC

| Analysis | Observation | Temperature Range/Value | Reference(s) |

| TGA | Two-stage decomposition | - | [17] |

| Decomposition Activation Energy (Step I) | 83.42 to 98.53 kJ/mol | [17] | |

| Decomposition Activation Energy (Step II) | 163.63 to 223.68 kJ/mol | [17] | |

| DSC | Two endothermic peaks corresponding to TGA stages | - | [17] |

Conclusion

This guide provides a detailed overview of the synthesis and characterization of this compound. The provided experimental protocols and tabulated data serve as a valuable resource for researchers and professionals working with this important cationic monomer and its polymer. The synthesis via quaternization of dimethylamine and allyl chloride is a well-established method, and the characterization techniques outlined are essential for ensuring the quality and desired properties of the final product for various industrial applications.

References

- 1. What Is Diallyl Dimethyl Ammonium Chloride (DADMAC)? A Beginner’s Guide | Niran Chemical [niranchemical.com]

- 2. Poly(Dimethyl Diallyl Ammonium Chloride); PolyDADMAC; PDADMAC; Poly DMDAAC; Poly DMDAC; PDDA; PDMDAAC; PDMDAC; ammonium; diallyl dimethyl-, chloride; polymers; N, N-dimethyl-N-2-propenyl, chloride homopolymer; polyquaternium-6; quaternium-40 [iropolymer.com]

- 3. epa.gov [epa.gov]

- 4. A cleaner two-step synthesis of high purity this compound monomers for flocculant preparation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Application and Preparation of this compound (DADMAC) in China | Uses, Benefits, Synthesis Methods, and Industrial Insights [langyou-chem.com]

- 7. researchgate.net [researchgate.net]

- 8. This compound synthesis - chemicalbook [chemicalbook.com]

- 9. POLY(this compound) - Ataman Kimya [atamanchemicals.com]

- 10. PolyDADMAC Synthesis and analysis for water purification-Application&Technology-PolyDADMAC Center-Professional supplier of PolyDADMAC from China [polydadmac.com]

- 11. researchgate.net [researchgate.net]

- 12. PolyDADMAC - Wikipedia [en.wikipedia.org]

- 13. polybluechem.com [polybluechem.com]

- 14. Method Development for the Determination of this compound at Trace Levels by Epoxidation Process - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. banglajol.info [banglajol.info]

- 17. researchgate.net [researchgate.net]

The Critical Impact of DADMAC Monomer Purity on Polymerization: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diallyldimethylammonium chloride (DADMAC) is a cationic monomer pivotal in the synthesis of poly(this compound) (poly(DADMAC)), a polymer with wide-ranging applications, including in water treatment, the paper industry, and pharmaceuticals. The successful synthesis of high molecular weight poly(DADMAC) with desirable properties is intrinsically linked to the purity of the DADMAC monomer. This technical guide provides an in-depth analysis of common impurities in DADMAC monomer, their detrimental effects on the polymerization process, and detailed analytical and polymerization protocols. Quantitative data is presented to underscore the correlation between monomer purity and polymer quality, and key processes are visualized to facilitate a comprehensive understanding.

Introduction to DADMAC and the Imperative of Purity

DADMAC is a quaternary ammonium (B1175870) salt with the chemical formula C8H16ClN. Its polymerization, typically a free-radical cyclopolymerization in an aqueous solution, yields poly(DADMAC), a linear, water-soluble cationic polyelectrolyte.[1][2] The efficacy of poly(DADMAC) in its various applications is largely dictated by its molecular weight and charge density. High molecular weight poly(DADMAC) is generally desired for enhanced performance, for example, as a flocculant.[3]

The presence of impurities in the DADMAC monomer can significantly hinder the polymerization process, leading to polymers with lower molecular weights and broader molecular weight distributions.[4][5] These impurities can act as chain transfer agents or inhibitors, prematurely terminating the growing polymer chains.[6] Consequently, stringent quality control of the DADMAC monomer is paramount to ensure the synthesis of high-performance poly(DADMAC).

DADMAC Synthesis and the Origin of Impurities

DADMAC is synthesized by the reaction of dimethylamine (B145610) with two equivalents of allyl chloride.[7][8] This process, while seemingly straightforward, can generate several impurities stemming from unreacted starting materials, intermediates, and side reactions.[5]

The primary impurities of concern are volatile organic compounds, including:

-

Dimethylamine: An unreacted starting material.

-

Allyl chloride: An unreacted starting material.

-

Allyldimethylamine: An intermediate product of the synthesis.[5]

-

Allyl alcohol: Formed from the hydrolysis of allyl chloride.[6]

-

Allyl aldehyde: Arises from the oxidation of allyl alcohol.[5]

The following diagram illustrates the synthesis of DADMAC and the formation pathways of key impurities.

Caption: DADMAC synthesis pathway and the formation of major impurities.

The Deleterious Effects of Impurities on Polymerization

Impurities in the DADMAC monomer solution are known to have an inhibitory or retarding effect on the free-radical polymerization process.[5] This interference leads to a significant reduction in the molecular weight of the resulting poly(DADMAC), which is often measured indirectly by its intrinsic viscosity.[5]

Specifically, impurities like allyldimethylamine and allyl alcohol have been shown to cause a rapid drop in the intrinsic viscosity of the homopolymer.[5] Allyl alcohol, in particular, can act as a chain transfer agent, terminating the growth of a polymer chain and initiating a new, shorter one.[6]

The logical relationship between monomer purity and the final polymer properties can be visualized as follows:

Caption: Logical flow of the effect of DADMAC monomer purity on polymerization.

Quantitative Analysis of Impurity Effects

The detrimental impact of impurities on the molecular weight of poly(DADMAC) has been quantitatively demonstrated. The following table summarizes the analysis of various DADMAC monomer samples, detailing the concentration of five key volatile impurities and the corresponding intrinsic viscosity ([η]) of the poly(DADMAC) synthesized from each sample. A lower intrinsic viscosity is indicative of a lower molecular weight.

| Sample Source | Dimethylamine (mg/L) | Allyldimethylamine (mg/L) | Allyl chloride (mg/L) | Allyl aldehyde (mg/L) | Allyl alcohol (mg/L) | Intrinsic Viscosity [η] (dL/g) |

| Jiangsu Feymer Technology Co., Ltd. | ND | ND | ND | ND | ND | 2.31 |

| Shandong Polymer Bio-Chemicals Co., Ltd. | ND | 29.24 | ND | ND | ND | 1.84 |

| Shandong Luyue Chemical Co., Ltd. | ND | 147.33 | 17.04 | 4.96 | ND | 0.88 |

| Hangzhou Yinhu Chemical Co., Ltd. | 272.06 | 375.45 | 118.15 | 74.29 | ND | 0.13 |

| Data sourced from Liu et al. (2017).[5] ND = Not Detected. |

As the data clearly indicates, higher concentrations of impurities, particularly allyldimethylamine and allyl chloride, are correlated with a dramatic decrease in the intrinsic viscosity of the resulting poly(DADMAC).

Experimental Protocols

Quantification of Volatile Impurities in DADMAC Monomer by Gas Chromatography (GC)

This protocol is adapted from the method described by Liu et al. (2017).[5]

Objective: To quantitatively determine the concentration of dimethylamine, allyldimethylamine, allyl chloride, allyl alcohol, and allyl aldehyde in a DADMAC monomer solution.

Materials:

-

DADMAC monomer solution (e.g., 60 wt%)

-

Trichloromethane (extraction solvent)

-

n-Hexane (internal standard)

-

Anhydrous sodium sulfate (B86663) or silica (B1680970) gel

-

Separatory funnel (25 mL)

-

Pipettes

-

Gas chromatograph (GC) with a Flame Ionization Detector (FID)

-

Alkali-modified PEG-20M capillary column (30 m × 0.25 mm, 0.25 μm) or similar

Procedure:

-

Sample Preparation (Liquid-Liquid Extraction): a. Place 10 mL of the DADMAC monomer solution (60 wt%) into a 25 mL separatory funnel. b. Add 10 mL of trichloromethane to the separatory funnel. c. Shake the funnel vigorously for 2 minutes and then allow the layers to separate for several minutes. d. Isolate the lower organic phase (trichloromethane) and dry it using anhydrous sodium sulfate or silica gel. e. To 4.0 mL of the dried extract, add 0.1 mL of the n-hexane internal standard solution. f. Dilute the final solution to 5.0 mL with trichloromethane for GC analysis.

-

Gas Chromatography Conditions:

-

Injection Port Temperature: 150°C

-

Detector (FID) Temperature: 250°C

-

Oven Temperature Program:

-

Initial temperature: 40°C, hold for 2.0 min

-

Ramp: 10°C/min to 120°C

-

-

Carrier Gas: Nitrogen at a flow rate of 20 mL/min

-

Injection Volume: 0.2 μL (splitless mode)

-

-

Quantification:

-

Calibrate the GC system with standard solutions of each impurity of known concentrations.

-

Determine the concentration of each impurity in the sample by comparing its peak area to that of the internal standard and referencing the calibration curves.

-

The following diagram outlines the experimental workflow for impurity analysis.

Caption: Experimental workflow for the analysis of volatile impurities in DADMAC.

Free-Radical Polymerization of DADMAC

This is a general laboratory-scale protocol for the aqueous solution polymerization of DADMAC.

Objective: To synthesize poly(DADMAC) from DADMAC monomer via free-radical polymerization.

Materials:

-

High-purity DADMAC monomer solution (e.g., 60-65 wt% in water)

-

Deionized water

-

Ammonium persulfate ((NH₄)₂S₂O₈) or other suitable water-soluble initiator

-

Nitrogen gas source

-

Reaction vessel (e.g., three-necked flask) with a mechanical stirrer, condenser, and nitrogen inlet

-

Heating mantle or water bath with temperature control

Procedure:

-

Reactor Setup: a. Set up the reaction vessel with the mechanical stirrer, condenser, and nitrogen inlet. b. Add the desired amount of DADMAC monomer solution and deionized water to the reactor to achieve the target monomer concentration (typically 50-70 wt%).

-

Inerting the System: a. Purge the monomer solution with nitrogen gas for at least 30-60 minutes to remove dissolved oxygen, which can inhibit the polymerization.

-

Initiation and Polymerization: a. While maintaining a nitrogen blanket, heat the monomer solution to the desired reaction temperature (typically 60-90°C). b. Dissolve the required amount of ammonium persulfate initiator (typically 1-3% by weight of the monomer) in a small amount of deionized water. c. Add the initiator solution to the heated monomer solution to start the polymerization. d. The solution will become increasingly viscous as the polymerization proceeds. Maintain stirring and temperature for a set period (e.g., 4-8 hours) to achieve high monomer conversion.

-

Termination and Recovery: a. The reaction can be terminated by cooling the reactor. b. The resulting poly(DADMAC) solution can be used as is or purified further if necessary (e.g., by dialysis to remove unreacted monomer and initiator).

Characterization of Poly(DADMAC) by Gel Permeation Chromatography (GPC/SEC)

Objective: To determine the molecular weight and molecular weight distribution (polydispersity index, PDI) of the synthesized poly(DADMAC).

Materials and Equipment:

-

GPC/SEC system with a refractive index (RI) detector

-

Aqueous GPC columns suitable for cationic polymers (e.g., PSS NOVEMA Max)[9]

-

Mobile phase: 0.1 M Sodium chloride and 0.1% Trifluoroacetic acid in water[9]

-

Poly(2-vinylpyridine) or other suitable standards for calibration[9]

-

Syringe filters (0.45 µm)

Procedure:

-

Sample Preparation: a. Prepare a dilute solution of the poly(DADMAC) in the mobile phase (e.g., 1-2 g/L).[9] b. Filter the sample solution through a 0.45 µm syringe filter before injection.

-

GPC/SEC Analysis:

-

Mobile Phase: 0.1 M NaCl, 0.1% TFA in water

-

Flow Rate: 0.5 mL/min

-

Column Temperature: 25°C

-

Detector: Refractive Index (RI)

-

Injection Volume: 20 µL[9]

-

-

Data Analysis: a. Calibrate the GPC system using narrow PDI poly(2-vinylpyridine) standards. b. Analyze the chromatogram of the poly(DADMAC) sample to determine its molecular weight averages (Mn, Mw) and PDI (Mw/Mn).

Conclusion

The purity of the DADMAC monomer is a critical parameter that directly influences the outcome of its polymerization. Even small quantities of impurities, such as residual reactants, intermediates, and byproducts, can significantly depress the final molecular weight of poly(DADMAC), thereby compromising its performance in various applications. This guide has detailed the origins and effects of these impurities, provided quantitative data to support these claims, and offered comprehensive experimental protocols for both impurity analysis and polymerization. For researchers and professionals in fields utilizing poly(DADMAC), a thorough understanding and stringent control of DADMAC monomer purity are essential for achieving desired polymer characteristics and ensuring product efficacy and reproducibility.

References

- 1. How to make PolyDADMAC?-Application&Technology-PolyDADMAC Center-Professional supplier of PolyDADMAC from China [polydadmac.com]

- 2. PolyDADMAC - Wikipedia [en.wikipedia.org]

- 3. A cleaner two-step synthesis of high purity this compound monomers for flocculant preparation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Quantitative Analysis of Volatile Impurities in this compound Monomer Solution by Gas Chromatography Coupled with Liquid-Liquid Extraction - PMC [pmc.ncbi.nlm.nih.gov]

- 6. US4151202A - Preparation of diallyl dimethyl ammonium chloride and polydiallyl dimethyl ammonium chloride - Google Patents [patents.google.com]

- 7. repository.up.ac.za [repository.up.ac.za]

- 8. POLYDADMAC - Ataman Kimya [atamanchemicals.com]

- 9. agilent.com [agilent.com]

A Comprehensive Technical Guide to Diallyldimethylammonium Chloride: Properties, Safety, and Handling

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diallyldimethylammonium chloride (DADMAC) is a quaternary ammonium (B1175870) salt with the chemical formula C8H16NCl.[1][2] It is a versatile cationic monomer widely used in various industrial and research applications due to its high charge density and water solubility.[3] This guide provides an in-depth overview of DADMAC, focusing on its chemical properties, safety data, and handling protocols to ensure its safe and effective use in a laboratory setting.

Chemical and Physical Properties

DADMAC is typically supplied as a solid or an aqueous solution.[4] The solid form is a white to pale yellow powder.[1] Key physical and chemical properties are summarized in the table below for easy reference.

| Property | Value | Source |

| CAS Number | 7398-69-8 | [1][2] |

| EC Number | 230-993-8 | [2] |

| Molecular Formula | C8H16ClN | [1][2] |

| Molecular Weight | 161.67 g/mol | [1][2] |

| Appearance | White to pale yellow powder | [1] |

| Melting Point | 140-148 °C | [1] |

| Solubility | Miscible in water | [5] |

| Log Kow (LogP) | -2.49 (Estimated) | [5] |

| Autoignition Temperature | >200 °C | [5] |

Safety Data Sheet Summary

A thorough understanding of the hazards associated with a chemical is paramount for safe handling. The following tables summarize the key safety information for this compound based on available Safety Data Sheets (SDS).

Hazard Identification and Classification

| Hazard Statement | Classification | Source |

| Acute Oral Toxicity | LD50 Oral - Rat - 3,093 mg/kg | [6] |

| Acute Dermal Toxicity | LD0 Dermal - Rat - 3,247 mg/kg | [6] |

| Skin Corrosion/Irritation | Can produce chemical burns | [7] |

| Serious Eye Damage/Irritation | Causes severe eye damage; risk of serious damage to eyes | [7] |

| Aquatic Toxicity | Very toxic to aquatic organisms | [7] |

Note: Hazard classifications can vary between suppliers and concentrations. Always refer to the specific SDS for the product in use.

First Aid Measures

| Exposure Route | First Aid Protocol | Source |

| Inhalation | Move person into fresh air. If not breathing, give artificial respiration. Consult a physician. | [6] |

| Skin Contact | Wash off with soap and plenty of water. Consult a physician. | [6] |

| Eye Contact | Flush eyes with water as a precaution. In case of persistent irritation, consult a physician. | [6] |

| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician. | [6] |

Fire-Fighting and Accidental Release Measures

| Measure | Protocol | Source |

| Suitable Extinguishing Media | Use water spray, alcohol-resistant foam, dry chemical or carbon dioxide. | [6] |

| Personal Precautions for Spills | Use personal protective equipment. Avoid dust formation. Avoid breathing vapors, mist, gas or dust. Ensure adequate ventilation. | [6][8] |

| Environmental Precautions | Prevent further leakage or spillage if safe to do so. Do not let product enter drains. | [6][8] |

| Containment and Cleaning Up | Pick up and arrange disposal without creating dust. Sweep up and shovel. Keep in suitable, closed containers for disposal. | [6][8] |

Experimental Protocols: Polymerization of DADMAC

One of the primary applications of DADMAC is in the synthesis of poly(this compound) (PDADMAC), a cationic polyelectrolyte used as a flocculant in water treatment. A general laboratory-scale protocol for the free-radical polymerization of DADMAC is outlined below.

Objective: To synthesize PDADMAC from DADMAC monomer.

Materials:

-

This compound (DADMAC) solution (e.g., 65% in water)

-

Initiator (e.g., ammonium persulfate)

-

Deionized water

-

Nitrogen gas

-

Reaction vessel with a stirrer, condenser, and nitrogen inlet

Methodology:

-

A solution of DADMAC in deionized water is prepared in the reaction vessel.

-

The solution is purged with nitrogen gas for at least 30 minutes to remove dissolved oxygen, which can inhibit polymerization.

-

The initiator is dissolved in a small amount of deionized water and added to the reaction vessel.

-

The reaction mixture is heated to a specific temperature (e.g., 60-80 °C) and stirred continuously.

-

The polymerization is allowed to proceed for a set period (e.g., 2-4 hours).

-

The resulting polymer solution is then cooled to room temperature.

The following diagram illustrates the general workflow for this experimental procedure.

Caption: A flowchart of the key steps in the synthesis of Poly(DADMAC).

Applications and Logical Relationships

DADMAC and its polymer, PDADMAC, have a wide range of applications stemming from their cationic nature. The positive charge allows for effective interaction with negatively charged particles.

Caption: Relationship between DADMAC, PDADMAC, and its major applications.

Conclusion

This compound is a valuable chemical with significant industrial and research applications. A comprehensive understanding of its properties and adherence to strict safety protocols are essential for its handling. This guide provides a foundational overview to support researchers, scientists, and drug development professionals in the safe and effective use of this compound. Always consult the specific Safety Data Sheet provided by the manufacturer before use and wear appropriate personal protective equipment.

References

- 1. chemimpex.com [chemimpex.com]

- 2. atamankimya.com [atamankimya.com]

- 3. stobec.com [stobec.com]

- 4. ジアリルジメチルアンモニウムクロリド ≥97.0% (AT) | Sigma-Aldrich [sigmaaldrich.com]

- 5. This compound | C8H16N.Cl | CID 33286 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. chemicalbook.com [chemicalbook.com]

- 7. datasheets.scbt.com [datasheets.scbt.com]

- 8. echemi.com [echemi.com]

The Environmental Fate and Biodegradability of PolyDADMAC: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Poly(diallyldimethylammonium chloride), commonly known as PolyDADMAC, is a cationic polymer widely utilized across various industries. Its primary applications include water purification as a coagulant and flocculant, as well as uses in the paper, textile, and mining industries.[1][2][3] Given its widespread use, understanding the environmental fate and biodegradability of PolyDADMAC is of critical importance for assessing its ecological impact. This technical guide provides a comprehensive overview of the current scientific understanding of PolyDADMAC's behavior in the environment, its susceptibility to degradation, and its ecotoxicological profile.

Chemical and Physical Properties

PolyDADMAC is a homopolymer of this compound (DADMAC). It is a water-soluble polymer characterized by a high cationic charge density, which is central to its efficacy as a coagulant.[4][5] The molecular weight of commercial PolyDADMAC products can vary significantly, typically ranging from hundreds of thousands to a million grams per mole.[5]

Environmental Fate

The environmental fate of PolyDADMAC is governed by a combination of biotic and abiotic processes, including biodegradation, adsorption to soil and sediment, and potential chemical degradation.

Biodegradability

The biodegradability of PolyDADMAC is a subject of conflicting reports in the available literature. Some sources describe it as "readily biodegradable,"[1] while others assert that it is "poorly biodegradable" or "not readily biodegradable" according to OECD criteria.[6] Another source suggests it has "better biodegradability" compared to other traditional flocculants.[4]

A short-term study on microbial degradation indicated that PolyDADMAC can support the growth of cultures, leading to subsequent polymer degradation.[7] However, specific quantitative data from standardized ready biodegradability tests, such as the OECD 301 series, are not consistently reported in the literature. One assessment indicates that the monomer, DADMAC, is not readily biodegradable.[6] Inherent biodegradability tests (OECD 302 series) may be more suitable for assessing the ultimate degradation potential of this polymer.[8][9]

Abiotic Degradation

PolyDADMAC is a very stable polymer that undergoes structural changes only under extreme conditions of pH, temperature, and UV radiation.[7] Abiotic degradation processes such as hydrolysis and photolysis are not considered significant pathways for the breakdown of PolyDADMAC in the environment under normal conditions.

Adsorption and Mobility

Ecotoxicity

The ecotoxicity of PolyDADMAC has been evaluated for various aquatic organisms. In standard laboratory tests, cationic polymers like PolyDADMAC can be very toxic to aquatic life.[6] The mechanism of toxicity to fish is believed to involve the binding of the polymer to the gill tissue, which disrupts its structure and function.[6]

However, the toxicity of PolyDADMAC is significantly mitigated in natural environments by the presence of dissolved organic carbon (DOC) and suspended solids.[6] These substances complex with the cationic polymer, reducing its bioavailability and, therefore, its toxicity.

Table 1: Aquatic Toxicity of PolyDADMAC

| Test Organism | Endpoint | Concentration (mg/L) | Test Conditions | Reference |

| Bluegill (Lepomis macrochirus) | 96-hour LC50 | 0.32 - 0.9 | Standard laboratory water | [6] |

| Rainbow Trout (Oncorhynchus mykiss) | 96-hour LC50 | 0.32 | Standard laboratory water | [6] |

| Daphnia magna | 48-hour EC50 | 0.23 | Standard laboratory water | [6] |

| Gambusia holbrooki | EC50 | 0.5 | Fish immobilization study | [10] |

Experimental Protocols

Detailed experimental protocols for assessing the environmental fate of PolyDADMAC are often based on standardized guidelines, such as those provided by the Organisation for Economic Co-operation and Development (OECD).

Ready Biodegradability Testing (OECD 301)

These tests are designed to assess the potential for rapid and complete biodegradation. A common method is the CO2 Evolution Test (OECD 301B).

-

Principle: A solution or suspension of the test substance in a mineral medium is inoculated with microorganisms (e.g., from activated sludge) and incubated under aerobic conditions in the dark or diffuse light. The amount of carbon dioxide produced is measured over a 28-day period and is expressed as a percentage of the theoretical maximum CO2 production (ThCO2).

-

Inoculum: Activated sludge from a domestic wastewater treatment plant, typically at a concentration of 30 mg/L solids.

-

Test Concentration: 10-20 mg/L of the test substance.

-

Reference Substance: A readily biodegradable substance like sodium benzoate (B1203000) or aniline (B41778) is run in parallel to validate the test system.

-

Pass Criteria: For a substance to be considered "readily biodegradable," it must achieve at least 60% of its ThCO2 within a 10-day window during the 28-day test.

Inherent Biodegradability Testing (OECD 302)

These tests are designed to assess the ultimate biodegradability of a substance under favorable conditions. The Zahn-Wellens Test (OECD 302B) is a common method.

-

Principle: The test substance is exposed to a higher concentration of microorganisms from activated sludge in a mineral medium for up to 28 days. Biodegradation is determined by measuring the removal of Dissolved Organic Carbon (DOC).

-

Inoculum: Activated sludge at a concentration of 0.2-1.0 g/L of total suspended solids.

-

Test Substance Dosage: 50-400 mg/L DOC.

-

Pass Criteria: A biodegradation level of >70% indicates inherent, ultimate biodegradability. A level >20% is considered evidence of inherent, primary biodegradability.[8]

Aquatic Toxicity Testing

Acute toxicity tests are typically performed according to OECD guidelines.

-

Fish, Acute Toxicity Test (OECD 203): Fish (e.g., Rainbow Trout, Bluegill) are exposed to a range of concentrations of the test substance for 96 hours. The lethal concentration for 50% of the test organisms (LC50) is determined.

-

Daphnia sp., Acute Immobilisation Test (OECD 202): Daphnia magna are exposed to the test substance for 48 hours. The effective concentration that causes immobilization in 50% of the daphnids (EC50) is calculated.

-

Algal Growth Inhibition Test (OECD 201): A culture of green algae is exposed to the test substance for 72 hours. The inhibition of growth is measured, and the concentration causing a 50% reduction in growth (EC50) is determined.

Analytical Methods for PolyDADMAC Quantification

Accurate quantification of PolyDADMAC in environmental samples is crucial for fate and transport studies. Several analytical methods have been developed:

-

Colorimetric Methods: A simple and cost-effective method involves the complexation of PolyDADMAC with a dye, such as Fast Green, followed by spectrophotometric measurement.[11][12]

-

Chromatographic Methods: Gel Permeation Chromatography (GPC) can be used for polymer analysis and to determine the presence of the unreacted monomer.[7]

-

Epoxidation followed by UV-Vis Spectrophotometry: This method involves a chemical derivatization of the polymer to make it UV-active for quantification.[13]

Visualizations

Caption: Polymerization of DADMAC monomer to form PolyDADMAC.

Caption: Environmental fate pathways of PolyDADMAC.

Caption: Workflow for OECD 301B ready biodegradability test.

Conclusion

The environmental fate of PolyDADMAC is primarily dictated by its strong adsorption to soil and sediment, which significantly limits its mobility. While it is a stable polymer under normal environmental conditions, its ultimate fate is linked to biodegradation. However, the available scientific literature presents a conflicting view on its biodegradability, with some sources suggesting it is readily biodegradable while others indicate it is poorly so. This highlights a need for more definitive, quantitative studies using standardized methodologies to resolve these discrepancies.

From an ecotoxicological perspective, while PolyDADMAC can exhibit high toxicity to aquatic organisms in laboratory settings, this toxicity is substantially reduced in natural environments due to its interaction with organic matter. Nevertheless, responsible management and appropriate dosing during its application in water treatment and other industrial processes are crucial to minimize potential environmental releases and subsequent ecological risks.[2] Further research is warranted to establish a clearer understanding of its long-term fate and potential for bioaccumulation and to develop a more comprehensive environmental risk assessment.

References

- 1. camachem.com [camachem.com]

- 2. The Application of PolyDADMAC in Watertreatment-Application&Technology-PolyDADMAC Center-Professional supplier of PolyDADMAC from China [polydadmac.com]

- 3. News - Mechanism and application of PolyDADMAC in water treatment [yuncangchemical.com]

- 4. Polydadmac: An Effective Cationic Polymer for Water Pollution [iropolymer.com]

- 5. betonverwijderaar.one [betonverwijderaar.one]

- 6. santos.com [santos.com]

- 7. PolyDADMAC Synthesis and analysis for water purification-Application&Technology-PolyDADMAC Center-Professional supplier of PolyDADMAC from China [polydadmac.com]

- 8. matestlabs.com [matestlabs.com]

- 9. SETAC North America 44th Annual Meeting [setac.confex.com]

- 10. jsmcentral.org [jsmcentral.org]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. Method Development for the Determination of this compound at Trace Levels by Epoxidation Process - PMC [pmc.ncbi.nlm.nih.gov]

Acute and chronic toxicity of Diallyldimethylammonium chloride

An In-Depth Technical Guide to the Acute and Chronic Toxicity of Diallyldimethylammonium Chloride (DADMAC)

Introduction

This compound (CAS No. 7398-69-8), commonly known as DADMAC, is a quaternary ammonium (B1175870) salt.[1] It primarily serves as a cationic monomer for the synthesis of poly(this compound) or polyDADMAC, a polymer widely used as a coagulant and flocculant in water treatment, as well as in the paper and textile industries.[2][3][4] Given its industrial significance and potential for human and environmental exposure, a thorough understanding of its toxicological profile is essential for researchers, scientists, and drug development professionals. This guide provides a comprehensive overview of the acute and chronic toxicity of DADMAC, summarizing key data, detailing experimental methodologies, and illustrating relevant assessment workflows.

Acute Toxicity

Acute toxicity studies evaluate the adverse effects occurring after a single or short-term exposure to a substance. For DADMAC, the acute toxicity is generally considered to be low in mammalian models.

Mammalian Acute Toxicity

Oral administration is the most studied route of acute exposure. The median lethal dose (LD50) in rats varies between studies but consistently falls into the thousands of milligrams per kilogram of body weight, indicating low acute oral toxicity.[2][5][6][7] Data on dermal toxicity also suggests a low hazard, with a lethal dose (LD0) in rats greater than 3,000 mg/kg.[6]

Data Presentation: Acute Toxicity of DADMAC in Mammalian Models

| Endpoint | Species | Route | Value | Guideline | Citation |

| LD50 | Rat (Wistar) | Oral | 3930 mg/kg | - | [5][8] |

| LD50 | Rat (Sprague-Dawley) | Oral | 2520 mg/kg | - | [5] |

| LD50 | Rat (male/female) | Oral | 3093 mg/kg | OECD 401 | [6] |

| LD50 | Rat | Oral | 3030 mg/kg | - | [2][7] |

| LD0 | Rat (male/female) | Dermal | 3247 mg/kg | OECD 402 | [6] |

| LD50 | Mouse | Oral | 7100 mg/kg | - | [9] |

Irritation and Sensitization

DADMAC is reported to be non-irritating to the skin and eyes of rabbits in some studies.[2] However, other sources indicate a potential for mild, short-term irritation.[10][11] It does not appear to be a skin sensitizer (B1316253) based on mouse studies.[6]

Data Presentation: Skin/Eye Irritation and Sensitization of DADMAC

| Test | Species | Result | Duration | Guideline | Citation |

| Skin Irritation | Rabbit | No irritation | 24 h | - | [6] |

| Eye Irritation | Rabbit | No irritation | 72 h | - | [6] |

| Skin Sensitization | Mouse | Not a sensitizer | - | OECD 429 | [6] |

Experimental Protocols

-

Acute Oral Toxicity (OECD Test Guideline 401): This guideline, now obsolete but used in older studies, involved administering the test substance by gavage to a group of fasted rodents. Animals were observed for mortality, clinical signs, and body weight changes, typically for 14 days. A main study with at least 5 animals per sex per dose level was used to determine the LD50.

-

Acute Dermal Toxicity (OECD Test Guideline 402): The substance is applied to a shaved area of the skin (at least 10% of the body surface) of the test animal (e.g., rat or rabbit) for 24 hours. The animals are observed for 14 days for signs of toxicity and mortality to determine the LD50 or LD0.[6]

-

Skin Sensitization (OECD Test Guideline 429): The Local Lymph Node Assay (LLNA) in mice is a common method. It measures the proliferation of lymphocytes in the auricular lymph nodes draining the site of application of the test substance. A substance is classified as a sensitizer if it induces a threefold or greater increase in lymphocyte proliferation compared to controls.[6]

Visualization: General Acute Toxicity Testing Workflow

Caption: Workflow for a typical acute toxicity study.

Chronic and Sub-chronic Toxicity

Repeated-dose toxicity studies are crucial for determining the No-Observed-Adverse-Effect Level (NOAEL), which is the highest dose at which no adverse effects are seen.

Repeated-Dose Studies

Thirteen-week sub-chronic feeding studies have been conducted in both rats and dogs. In both species, the primary treatment-related effect at high doses was a decrease in body weight gain.[2][12] The NOAEL in rats was established at 50 mg/kg/day, and in dogs, it was 200 mg/kg/day.[2][5][12] At very high, intermittent oral doses (42 g/kg over 6 weeks), more severe effects like weight loss and changes in the liver and renal tubules were noted.[5][12]

Data Presentation: Sub-chronic Oral Toxicity of DADMAC

| Species | Duration | NOAEL (mg/kg/day) | LOAEL (mg/kg/day) | Primary Effect at LOAEL | Citation |

| Rat | 13 weeks | 50 | 500 | Decreased body weight gain | [2][5] |

| Dog | 13 weeks | 200 | 800 | Decreased body weight gain | [2][12] |

Experimental Protocols

-

13-Week Feeding Study: In these studies, the test substance (DADMAC) is incorporated into the diet and fed to animals (e.g., rats, dogs) for a period of 13 weeks. Multiple dose groups, along with a control group, are used. Throughout the study, animals are monitored for clinical signs of toxicity, body weight changes, and food consumption. At the end of the study, blood and urine samples are collected for hematology and clinical chemistry analysis, followed by a complete necropsy and histopathological examination of organs and tissues. The goal is to identify target organs and establish a NOAEL.

Genotoxicity, Carcinogenicity, and Reproductive Toxicity

This section covers the potential of DADMAC to cause genetic mutations, cancer, or adverse effects on reproduction.

Genotoxicity and Carcinogenicity

DADMAC has been extensively tested for its potential to cause gene mutations and chromosomal damage and has been found to be non-mutagenic.[2] It tested negative in the Ames bacterial reverse mutation assay, the mouse lymphoma assay, and in tests for chromosomal aberrations in human lymphocytes.[2][6] Because DADMAC is clearly non-mutagenic, long-term animal tests for carcinogenicity have not been deemed necessary.[2] The International Agency for Research on Cancer (IARC) does not identify DADMAC as a probable, possible, or confirmed human carcinogen.[6]

Reproductive and Developmental Toxicity

Specific reproductive toxicity studies on the DADMAC monomer are limited. However, studies have been conducted on its polymer, polyDADMAC, which contains a small amount of residual DADMAC monomer.[2] In a rat teratology study, no developmental effects were observed even at the highest dose of polyDADMAC tested (600 mg/kg), which corresponds to an estimated monomer exposure of at least 6 mg/kg/day.[2] Similarly, a multi-generation reproduction study in rats showed no effects at the highest dose of polyDADMAC tested.[2] Furthermore, no adverse histological findings were reported in the reproductive organs of male or female animals in the sub-chronic rat and dog studies.[2]

Data Presentation: Genotoxicity and Reproductive/Developmental Toxicity of DADMAC

| Endpoint | Test System | Result | Guideline | Citation |

| Genotoxicity | ||||

| Gene Mutation | Ames test (S. typhimurium) | Negative | - | [2][6] |

| Gene Mutation | Mouse Lymphoma Assay (L5178Y) | Negative | - | [2] |

| Chromosomal Aberration | Human Lymphocytes | Negative | - | [2] |

| Chromosomal Damage | Mouse Micronucleus Test | Negative | OECD 474 | [6] |

| Reproductive/Developmental | ||||

| Developmental Toxicity (via polyDADMAC) | Rat | NOAEL: 6 mg/kg/day (monomer) | - | [2] |

| Reproductive Toxicity (via polyDADMAC) | Rat | NOAEL: >1.25 mg/kg/day (monomer) | - | [2] |

Experimental Protocols

-

Ames Test (OECD 474): This assay uses several strains of bacteria (e.g., Salmonella typhimurium) with pre-existing mutations that render them unable to synthesize a specific amino acid. The assay detects the ability of a test substance to cause reverse mutations, allowing the bacteria to grow on an amino acid-deficient medium.

-

Teratology/Developmental Toxicity Study: Pregnant animals are administered the test substance during the period of major organogenesis. The dams are observed for signs of toxicity, and just prior to delivery, the fetuses are examined for any external, visceral, or skeletal abnormalities. This helps determine the potential of a substance to cause birth defects.

Visualization: Logic for Carcinogenicity Assessment

Caption: Logic of carcinogenicity assessment based on genotoxicity data.

Ecotoxicity

While DADMAC shows low toxicity in mammals, it is classified as harmful to aquatic life with long-lasting effects.[5][13]

Aquatic Toxicity

Toxicity data for aquatic organisms shows some variability. One study reports a 96-hour LC50 for rainbow trout at 420 mg/L, while another indicates a much lower 48-hour LC50 of 0.64 mg/L.[6][14] For invertebrates like Daphnia magna, results are also highly divergent, with one study showing an EC50 greater than 100 mg/L and another an extremely low LC50.[6][14] The toxicity to green algae appears to be low.[6] This variability may be due to different experimental conditions or formulations tested. However, the potential for harm to aquatic organisms is officially recognized in its hazard classification.[8]

Data Presentation: Aquatic Ecotoxicity of DADMAC

| Organism | Species | Endpoint | Duration | Value | Guideline | Citation |

| Fish | Oncorhynchus mykiss (Rainbow Trout) | LC50 | 96 h | 420 mg/L | - | [6] |

| Fish | Oncorhynchus mykiss (Rainbow Trout) | LC50 | 48 h | 0.64 mg/L | - | [14] |

| Invertebrate | Daphnia magna (Water Flea) | EC50 | 48 h | > 100 mg/L | OECD 202 | [6] |

| Invertebrate | Daphnia magna (Water Flea) | LC50 | 48 h | 1.57 x 10⁻⁶ mg/L | - | [14] |

| Algae | Desmodesmus subspicatus (Green Algae) | EC50 | 72 h | > 100 mg/L | OECD 201 | [6] |

Experimental Protocols

-

Fish, Acute Toxicity Test (e.g., OECD 203): Fish are exposed to the test substance in a static or semi-static system for 96 hours. Mortality is recorded at 24, 48, 72, and 96 hours, and the LC50 is calculated.

-

Daphnia sp., Acute Immobilisation Test (OECD 202): Young daphnids are exposed to the test substance for 48 hours. The concentration that immobilizes 50% of the daphnids (EC50) is determined.[6]

-

Alga, Growth Inhibition Test (OECD 201): A culture of a selected green algae species is exposed to various concentrations of the test substance over 72 hours. The inhibition of growth is measured, and the EC50 is calculated.[6]

Visualization: Ecotoxicity Testing Tiers

Caption: Standard trophic levels for aquatic hazard assessment.

Summary and Conclusion

This compound (DADMAC) exhibits a low order of acute toxicity in mammals via oral and dermal routes. It is not a skin sensitizer and is, at most, a mild skin and eye irritant. Sub-chronic repeated-dose studies in rats and dogs have established high NOAELs, with reduced body weight gain being the primary effect at higher concentrations. Crucially, a comprehensive battery of tests has shown DADMAC to be non-genotoxic, leading to a low concern for carcinogenicity. While direct data is limited, studies on its polymer suggest a low risk for reproductive and developmental toxicity. In contrast to its mammalian toxicity profile, DADMAC is classified as hazardous to the aquatic environment, necessitating careful management of its release to prevent ecological impact.

References

- 1. DADMAC (DIALLYL DIMETHYLAMMONIUM CHLORIDE) - Ataman Kimya [atamanchemicals.com]

- 2. heritagesystemsinc.com [heritagesystemsinc.com]

- 3. jsmcentral.org [jsmcentral.org]

- 4. health.state.mn.us [health.state.mn.us]

- 5. This compound | C8H16N.Cl | CID 33286 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. chemicalbook.com [chemicalbook.com]

- 7. riccachemical.com [riccachemical.com]

- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 9. diallyl dimethyl ammonium chloride, 7398-69-8 [thegoodscentscompany.com]

- 10. stobec.com [stobec.com]

- 11. geosc.com [geosc.com]

- 12. Poly(this compound): Versatile Applications and Toxicity_Chemicalbook [chemicalbook.com]

- 13. Poly(this compound) - Safety Data Sheet [chemicalbook.com]

- 14. echemi.com [echemi.com]

The Core of Cationic Polymer Synthesis: An In-depth Technical Guide to DADMAC Polymerization Kinetics and Reaction Mechanism

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the polymerization kinetics and reaction mechanism of diallyldimethylammonium chloride (DADMAC), a key monomer in the synthesis of cationic polymers utilized in various scientific and pharmaceutical applications. Understanding the intricacies of its polymerization is crucial for controlling polymer properties and designing novel materials for applications such as gene delivery, drug formulation, and flocculation.

Reaction Mechanism: A Free-Radical Cyclopolymerization Pathway

The polymerization of DADMAC proceeds via a free-radical chain-growth mechanism. A key feature of this process is the intramolecular cyclization of the growing polymer chain, leading to the formation of a five-membered pyrrolidine (B122466) ring structure within the polymer backbone. This cyclopolymerization is favored over cross-linking, resulting in a soluble, linear cationic polymer.[1]

The overall reaction can be broken down into three primary stages: initiation, propagation, and termination.

Initiation

The process begins with the generation of free radicals from an initiator molecule. Commonly used initiators for DADMAC polymerization are water-soluble compounds such as ammonium (B1175870) persulfate ((NH₄)₂S₂O₈), potassium persulfate (KPS), or azo compounds like 2,2'-azobis(2-methylpropionamidine) dihydrochloride (B599025) (AIBA).[2][3][4] The initiator (I) decomposes under thermal or photochemical induction to produce two free radicals (R•).

Initiator Decomposition

These highly reactive radicals then attack the double bond of a DADMAC monomer, initiating the polymer chain.

Monomer Initiation

Propagation

The propagation stage involves two key steps: an intramolecular cyclization followed by an intermolecular addition of another monomer. The initiated monomer radical rapidly undergoes an intramolecular cyclization to form a more stable five-membered pyrrolidinium (B1226570) ring radical. This is followed by the addition of this cyclized radical to another DADMAC monomer, thus propagating the polymer chain.

Propagation via Cyclopolymerization

Termination

The growth of the polymer chain is terminated when two growing radical chains react with each other. This can occur through two primary mechanisms: radical combination (coupling) or disproportionation.[5][6][7]

-

Combination: Two growing polymer chains combine to form a single, longer polymer chain.

-

Disproportionation: One growing polymer chain abstracts a hydrogen atom from another, resulting in one saturated and one unsaturated polymer chain.

The dominant termination mechanism can influence the final molecular weight and molecular weight distribution of the polymer.

Termination Pathways

Polymerization Kinetics

The rate of DADMAC polymerization is influenced by several factors, including monomer concentration, initiator concentration, and temperature. Understanding these relationships is essential for controlling the polymerization process and achieving desired polymer characteristics.

Rate Law

The overall rate of polymerization (R_p) for DADMAC generally follows a free-radical polymerization kinetic model. The rate is proportional to the monomer concentration ([M]) and the square root of the initiator concentration ([I]), although deviations can occur. Several studies have reported specific rate equations for DADMAC homo- and copolymerization.[8][9][10]

Table 1: Reported Rate Equations for DADMAC Polymerization

| Polymerization System | Rate Equation | Reference |

| DADMAC Homopolymerization | R_p ∝ [M]x[I]0.5 (general form) | [8] |

| DADMAC-co-DMAA | R_p ∝ [M]2.63[I]0.40 | [9] |

| DADMAC-co-VEMEA | R_p = k[M]2.6[I]0.6 | [10] |

| DADMAC-co-DMAPMA | R_c = k[M]3.48[I]0.033 | [11] |

Note: The exponents for monomer and initiator concentrations can vary depending on the specific reaction conditions and comonomers used.

Activation Energy

The activation energy (E_a) for DADMAC polymerization is a critical parameter that describes the temperature sensitivity of the reaction rate. Higher activation energies indicate a greater increase in reaction rate with increasing temperature.

Table 2: Activation Energies for DADMAC Polymerization and Copolymerization

| Polymerization System | Activation Energy (kJ/mol) | Reference |

| DADMAC in Lignin-AM-DADMAC Copolymerization | 69.3 | [12] |

| DADMAC-co-DMAA | 39.56 | [9] |

| DADMAC-co-AM (varying molar ratios) | 79.10 - 90.61 | [8] |

Experimental Protocols

Accurate determination of DADMAC polymerization kinetics relies on precise experimental methodologies. The following outlines key experimental protocols commonly employed in these studies.

Materials and Reagents

-

Monomer: this compound (DADMAC) solution (typically 60-65 wt% in water).

-

Initiator: Ammonium persulfate ((NH₄)₂S₂O₈), potassium persulfate (KPS), or a suitable azo initiator.

-

Solvent: Deionized water.

-

Inert Gas: Nitrogen or Argon for purging.

-

Internal Standard (for NMR): 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (TSP) or similar.

Experimental Workflow: Free-Radical Polymerization

General Experimental Workflow

Detailed Methodologies

-

Preparation: A known amount of DADMAC solution and deionized water are added to a three-neck round-bottom flask equipped with a mechanical stirrer, a condenser, and a nitrogen inlet.

-

Deoxygenation: The reaction mixture is purged with nitrogen for at least 30-60 minutes to remove dissolved oxygen, which can inhibit free-radical polymerization.

-

Temperature Equilibration: The flask is immersed in a constant temperature oil or water bath and allowed to reach the desired reaction temperature.

-

Initiation: A pre-dissolved initiator solution is injected into the flask to start the polymerization.

-

Monitoring: The reaction is allowed to proceed for a specified time under a nitrogen atmosphere with constant stirring. Samples may be withdrawn at different time intervals to monitor the reaction progress.

-

Termination: The polymerization is terminated by rapidly cooling the reactor in an ice bath or by adding a radical scavenger.[2][3]

-

Sample Preparation: A reaction mixture containing DADMAC, initiator, and a known concentration of an internal standard (e.g., TSP) in D₂O is prepared in an NMR tube.

-

Instrument Setup: The NMR tube is placed in the spectrometer, and the temperature is equilibrated to the desired reaction temperature.

-

Data Acquisition: ¹H NMR spectra are acquired at regular time intervals.

-

Data Analysis: The conversion of the DADMAC monomer is determined by monitoring the decrease in the integral of the vinyl proton signals (typically around 6.0-6.5 ppm) relative to the constant integral of the internal standard.[12][13]

-

Principle: This technique relies on the volume contraction that occurs as the monomer is converted to the denser polymer.

-

Apparatus: A dilatometer, which is a vessel with a precision-bore capillary tube, is used.

-

Procedure:

-

The dilatometer is filled with the deoxygenated reaction mixture.

-

The dilatometer is placed in a constant-temperature bath.

-

The change in the height of the liquid in the capillary is monitored over time.

-

-

Calculation: The rate of polymerization can be calculated from the rate of volume change.[9][14][15]

Conclusion

The free-radical cyclopolymerization of DADMAC is a robust and versatile method for synthesizing cationic polymers. A thorough understanding of the reaction mechanism and kinetics is paramount for researchers and professionals seeking to tailor the properties of poly(DADMAC) for specific applications in drug development and other scientific fields. By carefully controlling reaction parameters such as monomer and initiator concentrations, and temperature, it is possible to produce polymers with desired molecular weights, charge densities, and functionalities. The experimental protocols outlined in this guide provide a solid foundation for conducting reproducible and accurate kinetic studies of DADMAC polymerization.

References

- 1. POLYDADMAC - Ataman Kimya [atamanchemicals.com]

- 2. How to make PolyDADMAC?-Application&Technology-PolyDADMAC Center-Professional supplier of PolyDADMAC from China [polydadmac.com]

- 3. irochemical.com [irochemical.com]

- 4. rsc.org [rsc.org]

- 5. What is free radical polymerization? types, characteristics, reaction mechanism, and typical methods with examples | Information | FUJIFILM Wako Chemicals Europe GmbH [specchem-wako.fujifilm.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. pubs.acs.org [pubs.acs.org]

- 13. researchgate.net [researchgate.net]

- 14. pslc.ws [pslc.ws]

- 15. Dilatometry2013eng [pol.vscht.cz]

An In-depth Technical Guide on the Interaction of PolyDADMAC with Proteins and Surfactants

For Researchers, Scientists, and Drug Development Professionals

Introduction

Poly(diallyldimethylammonium chloride), commonly known as PolyDADMAC, is a high charge density cationic polymer with a wide array of applications in industrial processes and a growing interest in the biomedical field. Its ability to interact with various biomacromolecules and amphiphiles, such as proteins and surfactants, is central to its functionality. These interactions govern processes ranging from flocculation in water treatment to the formation of drug delivery systems and the stability of biopharmaceutical formulations. Understanding the fundamental principles of these interactions is therefore critical for the rational design and optimization of PolyDADMAC-based systems.

This technical guide provides a comprehensive overview of the core interactions between PolyDADMAC and two key classes of molecules: proteins and surfactants. It is designed to be a valuable resource for researchers, scientists, and drug development professionals, offering a detailed examination of the underlying physicochemical principles, quantitative binding data, and the experimental methodologies used to characterize these complex systems.

Interaction of PolyDADMAC with Proteins

The interaction between the cationic polyelectrolyte PolyDADMAC and proteins is primarily driven by electrostatic forces. As proteins are amphoteric molecules, their net charge is pH-dependent. At a pH above their isoelectric point (pI), proteins carry a net negative charge and can readily interact with the positively charged quaternary ammonium (B1175870) groups of PolyDADMAC.

Key proteins that have been studied in the context of their interaction with PolyDADMAC include Bovine Serum Albumin (BSA) and Lysozyme (B549824).

-

Bovine Serum Albumin (BSA): BSA, with a pI of approximately 4.7, is negatively charged at physiological pH and serves as a common model protein for studying interactions with cationic polymers. The binding of BSA to PolyDADMAC is pH-dependent, occurring above a critical pH (pHc) where the protein has a sufficient negative charge. This interaction leads to a decrease in the solution's pH, indicating an enhancement of the dissociation of ionizable groups on the BSA molecule upon binding.[1] The binding affinity of BSA to PolyDADMAC increases with pH.[1]

-

Lysozyme: In contrast to BSA, lysozyme is a basic protein with a pI of around 11.3. Therefore, at neutral pH, it carries a net positive charge, leading to electrostatic repulsion with PolyDADMAC. However, interactions can be induced under specific conditions, such as in the presence of a negatively charged polyelectrolyte like sodium polystyrene sulfonate (NaPSS) to form a polyelectrolyte complex that can then incorporate lysozyme.

Quantitative Analysis of PolyDADMAC-Protein Interactions

Quantifying the binding affinity, stoichiometry, and thermodynamics of PolyDADMAC-protein interactions is crucial for understanding and predicting their behavior. Isothermal Titration Calorimetry (ITC) is a powerful technique for directly measuring the heat changes associated with binding events, providing a complete thermodynamic profile of the interaction.

Table 1: Quantitative Data for PolyDADMAC-Protein Interactions

| Protein | Method | Binding Affinity (Kd) | Enthalpy (ΔH) | Stoichiometry (n) | Conditions | Reference |

|---|---|---|---|---|---|---|

| BSA | Potentiometric Titration | Binding affinity increases with pH | Not Reported | Not Reported | pH > pI of BSA | [1] |

| Lysozyme | Not available | Not available | Not available | Not available | Not available | |

Experimental Protocols

dot

Caption: Workflow for ITC analysis of PolyDADMAC-protein binding.

Detailed Methodology:

-

Solution Preparation: Prepare solutions of PolyDADMAC and the protein (e.g., BSA) in the same dialysis buffer to minimize heats of dilution. A common buffer is phosphate-buffered saline (PBS) at a specific pH. The concentrations should be chosen based on the expected binding affinity, with the cell concentration typically 10-30 times the dissociation constant (Kd) and the syringe concentration 10-20 times the cell concentration.[2]

-

Degassing: Thoroughly degas both solutions immediately before the experiment to prevent bubble formation in the calorimeter cell and syringe.[2]

-

Instrument Setup: Set the desired experimental temperature in the ITC instrument. Load the protein solution into the sample cell and the PolyDADMAC solution into the injection syringe.

-